

L-Aspartic Acid Sodium Salt Monohydrate: A Comprehensive Technical Guide

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Compound of Interest

Compound Name: *L-Aspartic acid sodium salt monohydrate*

Cat. No.: *B1292496*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties of **L-Aspartic acid sodium salt monohydrate**. The information is curated for researchers, scientists, and professionals in drug development, with a focus on quantitative data, detailed experimental methodologies, and the visualization of its role in biological signaling pathways.

Core Chemical and Physical Properties

L-Aspartic acid sodium salt monohydrate is the sodium salt of the non-essential amino acid, L-aspartic acid. It presents as a white crystalline powder.^[1]^[2] This compound is valued in various fields for its stability and high solubility in aqueous solutions.^[2]

General and Physical Properties

The fundamental physical and chemical identifiers for **L-Aspartic acid sodium salt monohydrate** are summarized in the table below.

Property	Value
Chemical Formula	C ₄ H ₆ NNaO ₄ ·H ₂ O
Molecular Weight	173.10 g/mol [3][4]
Appearance	White crystalline powder[5]
Melting Point	Approximately 140-145 °C (with decomposition) [6]
Solubility	Highly soluble in water (e.g., ≥100 mg/mL); insoluble in ethanol[2]
Optical Rotation	[α] _{20/D} between +18.5° and +21.0° (specific conditions may vary)[5][7]
pH (10% solution)	6.0 - 7.5[7]

Stability and Storage

L-Aspartic acid sodium salt monohydrate is stable under normal storage conditions.[8] It should be stored in a tightly sealed container in a dry, cool, and well-ventilated area to prevent moisture absorption.[8] It is incompatible with strong oxidizing agents.[9]

Experimental Protocols

This section details the methodologies for key experiments related to the synthesis and characterization of **L-Aspartic acid sodium salt monohydrate**.

Synthesis of L-Aspartic Acid Sodium Salt Monohydrate

A common method for the synthesis of **L-Aspartic acid sodium salt monohydrate** is through the neutralization of L-aspartic acid with a sodium base.[10] A detailed solid-phase synthesis protocol is described below:

Objective: To synthesize **L-Aspartic acid sodium salt monohydrate** via a solid-phase reaction.

Materials:

- L-aspartic acid
- Sodium hydroxide (solid) or Sodium carbonate (solid)
- Vertical ball mill
- 95% Ethanol
- Water cooling system

Procedure:

- 1.33 kg of L-aspartic acid is placed into a small vertical ball mill.
- The mill speed is adjusted to 1200 rpm.
- A portion of the sodium base (e.g., 0.2 kg of sodium hydroxide or 0.3 kg of sodium carbonate) is added to the ball mill.[\[1\]](#)
- The reaction is maintained at a temperature between 20°C and 60°C using a water cooling system.
- The mixture is allowed to react for 30 minutes.
- A second portion of the sodium base is added (e.g., 0.15 kg of sodium hydroxide or 0.15 kg of sodium carbonate), and grinding is continued for 65 minutes.[\[1\]](#)
- The remaining sodium base is added, and the grinding is completed over 40 minutes.
- The resulting product is filtered with 95% ethanol and then dried to yield **L-Aspartic acid sodium salt monohydrate**.[\[1\]](#)

Characterization Techniques

The melting point is a crucial parameter for assessing the purity of the compound. A standard method for its determination is the capillary melting point technique.

Objective: To determine the melting point range of a sample.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Capillary tubes (sealed at one end)
- Thermometer

Procedure:

- A small, dry sample of **L-Aspartic acid sodium salt monohydrate** is finely powdered.
- The open end of a capillary tube is tapped into the powder to pack a small amount of the sample into the sealed end, to a height of about 2-3 mm.
- The capillary tube is placed in the heating block of the melting point apparatus.
- The sample is heated at a steady and slow rate, approximately 1-2°C per minute, as the temperature approaches the expected melting point.
- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.
- The temperature at which the entire sample has completely melted is recorded as the end of the melting range.

The following protocol outlines a method to quantify the solubility of **L-Aspartic acid sodium salt monohydrate** in water.

Objective: To determine the aqueous solubility of the sample.

Materials:

- **L-Aspartic acid sodium salt monohydrate**
- Deionized water
- Spectrophotometer

- Centrifuge

Procedure:

- An excess amount of **L-Aspartic acid sodium salt monohydrate** is added to a known volume of deionized water in a sealed container.
- The mixture is agitated at a constant temperature for a sufficient time to ensure equilibrium is reached.
- The saturated solution is then centrifuged to pellet any undissolved solid.
- A known volume of the clear supernatant is carefully withdrawn and diluted with a known volume of deionized water.
- The absorbance of the diluted solution is measured using a spectrophotometer at a wavelength corresponding to the maximum absorbance of the aspartate ion.
- The concentration of the dissolved salt is determined by comparing the absorbance to a standard curve prepared from solutions of known concentrations. The solubility is then calculated based on the dilution factor.

FTIR spectroscopy is employed to identify the functional groups present in the molecule. The Attenuated Total Reflectance (ATR) technique is particularly useful for solid samples.

Objective: To obtain the infrared spectrum of the sample.

Apparatus:

- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)

Procedure:

- The ATR crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small amount of the **L-Aspartic acid sodium salt monohydrate** powder is placed directly onto the ATR crystal, ensuring good contact.

- The spectrum is recorded over a standard wavenumber range (e.g., 4000-400 cm^{-1}).
- The resulting spectrum will show characteristic absorption bands for the amine, carboxylate, and other functional groups in the molecule.

^1H -NMR spectroscopy provides detailed information about the structure and chemical environment of the hydrogen atoms in the molecule.

Objective: To obtain the proton NMR spectrum of the sample.

Materials:

- **L-Aspartic acid sodium salt monohydrate**
- Deuterated solvent (e.g., D_2O)
- NMR spectrometer

Procedure:

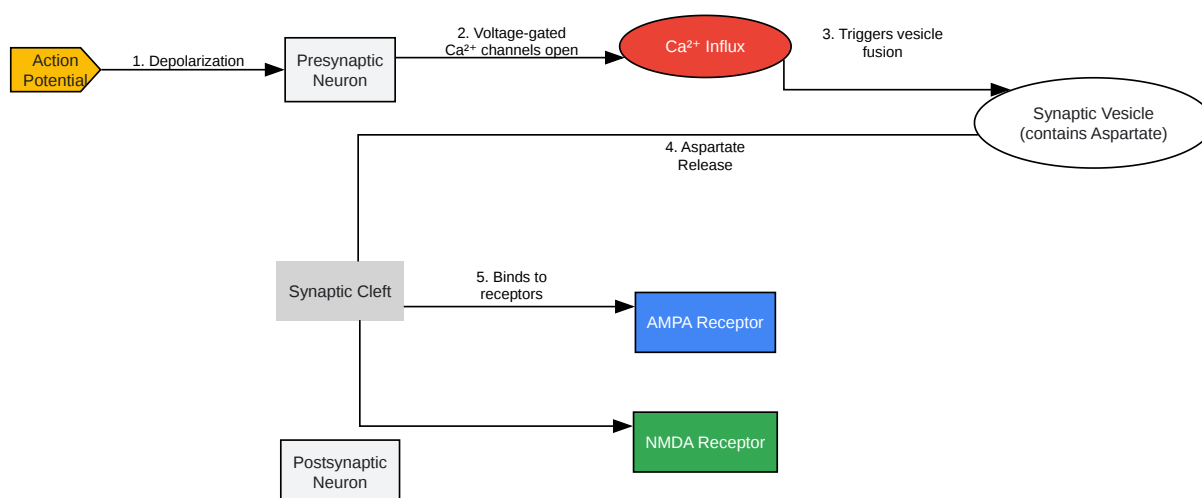
- A small, accurately weighed amount of **L-Aspartic acid sodium salt monohydrate** is dissolved in a deuterated solvent (e.g., D_2O) in an NMR tube.
- The NMR tube is placed in the spectrometer.
- The ^1H -NMR spectrum is acquired. The chemical shifts, splitting patterns, and integration of the signals are analyzed to confirm the structure of the molecule.

Role in Signaling Pathways

L-Aspartic acid, the parent amino acid of the sodium salt, is a crucial excitatory neurotransmitter in the central nervous system. It primarily exerts its effects by activating ionotropic glutamate receptors, namely the AMPA (α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid) and NMDA (N-methyl-D-aspartate) receptors.

Aspartate-Mediated Neurotransmission

The following diagram illustrates the general workflow of aspartate release and receptor activation at a synapse.



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Fig. 1: Aspartate Release and Receptor Binding at the Synapse.

Downstream Signaling of AMPA and NMDA Receptors

Activation of AMPA and NMDA receptors by aspartate initiates distinct downstream signaling cascades that are fundamental to synaptic plasticity, including long-term potentiation (LTP) and long-term depression (LTD), which are cellular mechanisms underlying learning and memory.

The diagram below outlines the key downstream signaling events following receptor activation.



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Fig. 2: Downstream Signaling of Aspartate Receptor Activation.

Upon binding of aspartate, AMPA receptors allow an influx of sodium ions, leading to depolarization of the postsynaptic membrane.[11] This depolarization can relieve the magnesium block on NMDA receptors, which, upon co-activation by aspartate, permit a significant influx of calcium.[7] This rise in intracellular calcium acts as a critical second messenger, activating a host of downstream signaling molecules, including Calcium/calmodulin-dependent protein kinase II (CaMKII), Protein Kinase C (PKC), and Protein Kinase A (PKA).[4][5] The specific pattern and magnitude of calcium influx determine whether the synapse undergoes LTP or LTD, leading to long-lasting changes in synaptic efficacy and gene expression.[6]

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